molecular formula C9H19NO B2445122 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine CAS No. 2248213-15-0

(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine

Cat. No. B2445122
CAS RN: 2248213-15-0
M. Wt: 157.257
InChI Key: QIQZXHGPEZPUMB-JAMMHHFISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine, commonly known as DMOP, is a chiral amine used in various chemical and biological applications. DMOP is a white crystalline powder with a molecular weight of 159.25 g/mol. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which has important implications for its use in scientific research.

Mechanism of Action

DMOP acts as a selective agonist of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine, binding to the receptor and activating downstream signaling pathways. This activation can lead to changes in neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
DMOP has been shown to have a number of biochemical and physiological effects, including increasing levels of acetylcholine release, modulating synaptic plasticity, and reducing inflammation. These effects make DMOP a valuable tool for studying the role of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine in various biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using DMOP in lab experiments is its selectivity for the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine. This allows researchers to specifically target this receptor and study its effects without interference from other receptors. However, one limitation is that DMOP has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for research involving DMOP. One area of interest is the role of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine in neurodegenerative diseases, such as Alzheimer's disease. DMOP could be used to study the effects of α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine activation on cognitive function and neuroinflammation in animal models of the disease. Additionally, DMOP could be used to study the role of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine in immune function and inflammation, which has important implications for the treatment of autoimmune diseases.

Synthesis Methods

DMOP can be synthesized using a variety of methods, including reductive amination, asymmetric synthesis, and enzymatic resolution. One common method involves the reaction of 2,2-dimethyloxirane with ammonia in the presence of a catalyst to yield DMOP.

Scientific Research Applications

DMOP is widely used in scientific research as a tool to study the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine. This receptor is involved in a variety of physiological processes, including neurotransmission, inflammation, and immune function. Dysregulation of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine has been implicated in a number of diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.

properties

IUPAC Name

(2S)-2-(4,4-dimethyloxolan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQZXHGPEZPUMB-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CC(CO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CC(CO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.